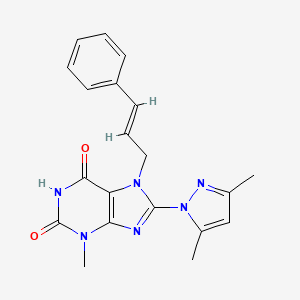
7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a unique combination of phenylprop-2-enyl and dimethylpyrazolyl groups, which may impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Starting Materials: The synthesis could begin with commercially available purine derivatives.
Step 1: Introduction of the phenylprop-2-enyl group via a Friedel-Crafts alkylation reaction.
Step 2: Functionalization of the purine ring to introduce the dimethylpyrazolyl group, possibly through a nucleophilic substitution reaction.
Step 3: Final modifications to introduce the methyl groups and ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the phenylprop-2-enyl group.
Reduction: Reduction of any double bonds or functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes and as potential therapeutic agents.
Medicine
This compound might be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry
In industry, purine derivatives can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
The unique combination of functional groups in “7-((2E)-3-phenylprop-2-enyl)-8-(3,5-dimethylpyrazolyl)-3-methyl-1,3,7-trihydro purine-2,6-dione” may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-12-14(2)26(23-13)19-21-17-16(18(27)22-20(28)24(17)3)25(19)11-7-10-15-8-5-4-6-9-15/h4-10,12H,11H2,1-3H3,(H,22,27,28)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNATUOZBPSJCCA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














